molecular formula C23H30N2 B14589453 1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine CAS No. 61456-49-3

1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine

Cat. No.: B14589453
CAS No.: 61456-49-3
M. Wt: 334.5 g/mol
InChI Key: IIHZXTWUVCJJTM-UHFFFAOYSA-N
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Description

1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is an organic compound that features a biphenyl group linked to two piperidine rings via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine typically involves the reaction of 4-bromomethylbiphenyl with piperidine under basic conditions. The reaction is carried out in a solvent such as toluene or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the biphenyl group to a more saturated form.

    Substitution: The piperidine rings can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation would yield N-oxides, while alkylation would introduce alkyl groups onto the piperidine rings.

Scientific Research Applications

1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of receptor-ligand interactions due to its structural features.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine involves its interaction with molecular targets such as receptors or enzymes. The biphenyl group can engage in π-π interactions, while the piperidine rings can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[1,4-Phenylenebis(methylene)]dipiperidine
  • 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]diethylamine
  • 1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dimorpholine

Uniqueness

1,1’-[([1,1’-Biphenyl]-4-yl)methylene]dipiperidine is unique due to its specific combination of a biphenyl group and two piperidine rings. This structure provides a distinct set of chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

61456-49-3

Molecular Formula

C23H30N2

Molecular Weight

334.5 g/mol

IUPAC Name

1-[(4-phenylphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C23H30N2/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(24-16-6-2-7-17-24)25-18-8-3-9-19-25/h1,4-5,10-15,23H,2-3,6-9,16-19H2

InChI Key

IIHZXTWUVCJJTM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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